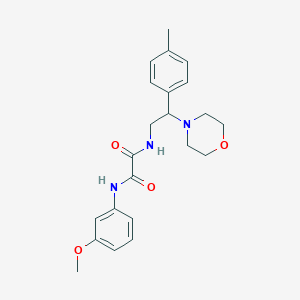

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-16-6-8-17(9-7-16)20(25-10-12-29-13-11-25)15-23-21(26)22(27)24-18-4-3-5-19(14-18)28-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCYIIPADLVLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an oxalamide functional group, which is known for its diverse biological activities. The synthesis typically involves several steps, including the reaction of morpholine with p-tolyl ethylamine and oxalyl chloride to form intermediates, followed by coupling with phenethylamine. This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.

Synthesis Overview

| Step | Description |

|---|---|

| Formation of Intermediate | Reaction of morpholine and p-tolyl ethylamine with oxalyl chloride. |

| Coupling Reaction | Intermediate reacts with phenethylamine to yield the final product. |

The biological activity of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. Preliminary studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for further investigation in drug development.

Biological Activity Studies

Research has indicated that compounds similar to N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exhibit significant biological activities:

- Anticancer Activity : Several studies have reported that related oxalamides possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. For instance, a related compound demonstrated an IC50 value of approximately 242.52 μg/mL against A549 cells .

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammatory markers in vitro. The inhibition of inducible nitric oxide synthase (iNOS) was notably higher compared to cyclooxygenase-2 (COX-2), indicating a selective anti-inflammatory action .

Case Studies

- Anticancer Efficacy : A study focused on the efficacy of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide analogs showed that these compounds could significantly inhibit cell proliferation in various cancer models. The mechanisms involved include apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Another study highlighted the potential of this compound class as enzyme inhibitors. It was found that certain derivatives effectively inhibited alkaline phosphatase activity, showcasing their utility in treating conditions associated with enzyme dysregulation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxalamide derivatives exhibit significant anticancer properties. Studies have shown that N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in breast cancer models by targeting specific receptors involved in tumor growth .

Mechanism of Action

The mechanism of action is believed to involve the inhibition of key enzymes and receptors that are overexpressed in cancer cells. The compound's structural features allow it to interact effectively with these biological targets, enhancing its therapeutic potential.

Pharmacological Studies

Receptor Binding Studies

Pharmacological evaluations have indicated that this compound can act as a ligand for various receptors, including muscarinic receptors. Research has shown that oxalamides can influence receptor activation and occupancy, which is crucial for developing drugs targeting neurological disorders .

Neuroprotective Effects

Additionally, compounds with similar structures have been studied for their neuroprotective effects. They may help mitigate neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival pathways.

Material Science Applications

Synthesis of Functional Materials

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has been explored for its potential in synthesizing novel materials with specific properties. Its unique chemical structure allows it to be used as a precursor for creating advanced polymers and nanomaterials that exhibit desirable mechanical and thermal properties.

Catalysis

The compound has also been investigated as a catalyst in various organic reactions. Its ability to facilitate chemical transformations while maintaining high selectivity makes it a valuable component in synthetic organic chemistry.

Several case studies have documented the efficacy and versatility of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide:

-

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated significant tumor reduction in xenograft models treated with oxalamide derivatives similar to N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, highlighting its potential as an anticancer agent . -

Case Study 2: Neuroprotective Mechanisms

Research on neuroprotective compounds revealed that derivatives of this oxalamide could enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta toxicity. -

Case Study 3: Catalytic Applications

A recent study illustrated the use of this compound in catalyzing C-H bond activation reactions, showcasing its effectiveness in producing complex organic molecules under mild conditions.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxalamide Compounds

The oxalamide class exhibits diverse bioactivity and physicochemical properties depending on substituent groups. Below is a detailed comparison with key analogs:

Flavor-Enhancing Oxalamides

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, CAS 745047-53-4): Structure: Differs in N1 (2,4-dimethoxybenzyl) and N2 (pyridin-2-yl ethyl) groups. 16.099). It reduces MSG usage in foods . Metabolism: Shows negligible inhibition of CYP enzymes (e.g., <50% inhibition at 10 µM for CYP3A4), supporting its safety profile . Key Difference: The target compound’s morpholino-p-tolyl group may alter solubility or receptor binding compared to S336’s pyridyl group.

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S5456) :

Antimicrobial Oxalamides

- GMC-8 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(3-Methoxyphenyl)Oxalamide): Structure: Shares the N1-(3-methoxyphenyl) group with the target compound but replaces the morpholino-p-tolyl group with a dioxoisoindolin-2-yl moiety. Bioactivity: Part of a series with demonstrated antimicrobial activity, though potency varies with substituents (e.g., halogen vs. methoxy groups) .

Polymer-Modifying Oxalamides

- N1,N2-Bis(2-Hydroxyethyl)Oxalamide (OXA1): Structure: Simpler oxalamide with terminal hydroxyl groups. Application: Initiates ring-opening polymerization of L-lactide to form biodegradable polyesters. The target compound’s aromatic and morpholino groups could impart rigidity or thermal stability to polymers .

Medicinal Chemistry Derivatives

- N1-(3-Chloro-4-Fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide (28): Structure: Features halogenated aryl groups and a methoxyphenethyl chain. Synthesis: 64% yield via General Procedure 1, highlighting the reproducibility of oxalamide synthesis routes . Key Difference: The target compound’s morpholino group may enhance water solubility compared to halogenated analogs.

Structural Analogues in Drug Discovery

- N1-(Adamant-2-yl)-N2-(Benzyloxy)Oxalamide (6): Structure: Incorporates adamantyl (a bulky bicyclic hydrocarbon) and benzyloxy groups. Application: Explored as soluble epoxide hydrolase inhibitors. The target compound’s morpholino ring could mimic adamantyl’s steric effects but with improved pharmacokinetics .

Comparative Data Tables

Table 1: Substituent Effects on Bioactivity

Key Research Findings

- Substituent Flexibility : The oxalamide core tolerates diverse substituents, enabling tailored bioactivity. For example, methoxy groups enhance flavor-enhancing properties, while halogens improve antimicrobial potency .

- Safety Profiles : Flavoring oxalamides like S336 exhibit low CYP inhibition, whereas analogs with bulkier groups (e.g., S5456) may pose interaction risks .

- Synthetic Accessibility : High yields (e.g., 64% for Compound 28) validate oxalamides as synthetically feasible targets .

Q & A

Q. Example Data: Biological Activity of Analogous Compounds

| Compound Modification | Target (IC₅₀, μM) | Assay Type | Reference |

|---|---|---|---|

| Oxan-4-yl substituent | 0.45 ± 0.12 | Viral Protease | |

| Piperazine substituent | 1.20 ± 0.30 | Viral Protease |

Advanced: What computational methods are suitable for predicting the compound’s interaction with multi-target biological systems?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets, prioritizing low-energy binding poses .

- Pharmacophore Modeling : Identify critical features (e.g., chlorophenyl hydrophobicity, oxazole H-bond acceptors) for multi-target affinity .

- ADMET Prediction : Tools like SwissADME can forecast bioavailability and CYP450 interactions, guiding in vivo study design .

Q. Key Computational Parameters

| Parameter | Value/Software | Relevance |

|---|---|---|

| Docking Score (ΔG) | ≤ −8.0 kcal/mol | High-affinity binding |

| Pharmacophore Features | 3 H-bond acceptors | Target selectivity |

| LogP | ~3.5 | Optimal membrane permeability |

Advanced: How to design a multi-step synthesis route with orthogonal protecting groups for derivatives of this compound?

Answer:

- Protecting Group Strategy :

- Use Boc for the oxan-4-yl amine during oxazole formation.

- Employ TBS for furan-2-yl hydroxyl groups to prevent undesired coupling .

- Stepwise Deprotection :

- Remove Boc with TFA/DCM after oxazole cyclization.

- Cleave TBS with TBAF in THF prior to final amidation .

- Validation : Monitor deprotection efficiency via LC-MS and ¹H NMR .

Q. Example Synthesis Pathway

Oxazole core synthesis → Boc protection.

Furan-methyl-oxan-4-yl coupling → TBS protection.

Final deprotection and purification.

Advanced: What strategies mitigate solubility challenges in in vitro assays for this compound?

Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion (PDI < 0.2) .

- pH Adjustment : Prepare buffered solutions (pH 7.4) to stabilize the carboxamide group and prevent precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.